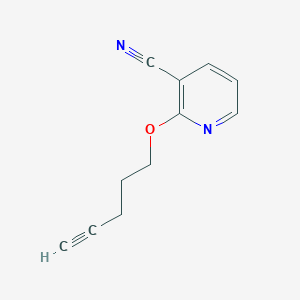
3-Bromo-2,6-dichlorobenzyl alcohol
説明
“3-Bromo-2,6-dichlorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrCl2O . It is a derivative of benzyl alcohol, which is an aromatic alcohol. The molecular weight of this compound is 255.93 .
Synthesis Analysis
The synthesis of such compounds generally involves reactions of alcohols. Alcohols can be converted into alkyl halides, tosylates, alkenes, and esters . For example, alcohols can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and chlorine substituents, and a hydroxyl group (OH) attached to the benzyl group .Chemical Reactions Analysis
Alcohols, including “this compound”, can undergo a variety of chemical reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.科学的研究の応用
Copper-Catalyzed Intramolecular Coupling
The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, including compounds related to 3-Bromo-2,6-dichlorobenzyl alcohol, is an efficient process for forming 2-methyleneoxetanes. This process, characterized by a preference for 4-exo ring closure over other cyclization modes, retains the configuration of the CC bond and exhibits good to excellent yields (Fang & Li, 2007).
B(C6F5)3-Catalyzed Allylation
In scientific research, B(C6F5)3 has been used to catalyze the allylation of secondary benzylic alcohol derivatives, including those related to this compound, with allylsilanes. This protocol tolerates additional functionalities such as bromo, acetoxy, and primary benzyloxy groups, indicating its versatile application in synthetic chemistry (Rubin & Gevorgyan, 2001).
Catalytic Oxidation of Benzyl Alcohol
A tetra-nuclear macrocyclic Zn(II) complex synthesized from 3-bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone has shown effectiveness as a catalyst for the oxidation of benzyl alcohol. This complex, related to this compound, forms a 3D network structure and achieves high conversion and selectivity under certain conditions, presenting a potential pathway for efficient catalytic reactions (Wang et al., 2021).
作用機序
While the specific mechanism of action for “3-Bromo-2,6-dichlorobenzyl alcohol” is not provided, dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is thought to work by denaturing external proteins and rearranging the tertiary structure proteins .
Safety and Hazards
特性
IUPAC Name |
(3-bromo-2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHSYAQQLJGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



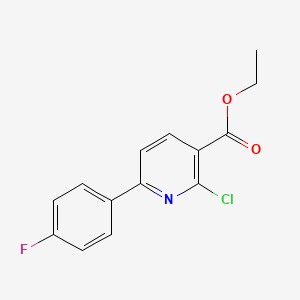

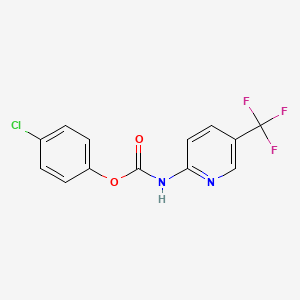
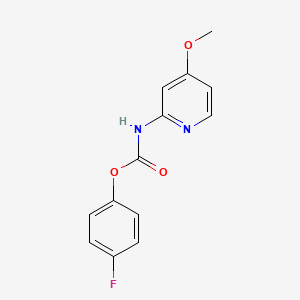
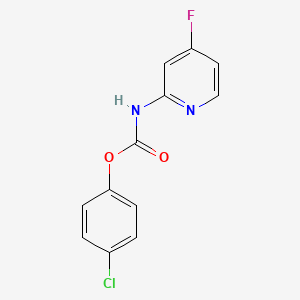
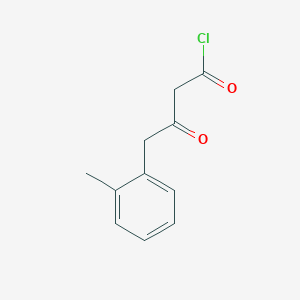
![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)

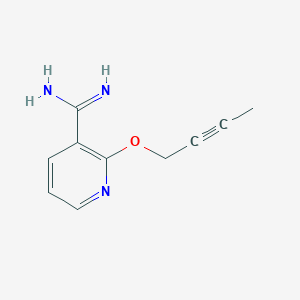
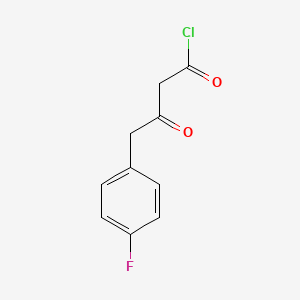

![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)

